2-methoxy-3-phenylpropanenitrile
Description
2-Methoxy-3-phenylpropanenitrile is a nitrile derivative characterized by a propanenitrile backbone substituted with a methoxy (-OCH₃) group at position 2 and a phenyl ring at position 3. Its structure combines aromatic (phenyl) and polar (methoxy, nitrile) functionalities, which may influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
81113-09-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with methanol in the presence of a base such as sodium methoxide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 2-methoxy-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methoxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-3-phenylpropanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences between 2-methoxy-3-phenylpropanenitrile and compounds from the provided evidence:
Key Observations :
- Complexity : The compound in has a highly complex structure with multiple protecting groups (e.g., tert-butyldimethylsilyl) and a tetrahydrofuran core, making it less comparable to the simpler this compound .
- Heterocyclic Influence : Compounds in incorporate a 1,2,4-triazole ring and shorter acetonitrile chains, which may enhance hydrogen-bonding interactions and alter biological activity compared to the phenylpropanenitrile backbone .
Key Observations :
- Complexity vs. Simplicity : The synthesis in involves advanced protecting-group strategies and phosphoramidite chemistry, which are unnecessary for simpler nitriles like this compound .
- Triazole-Specific Methods : emphasizes heterocyclic triazole formation, which diverges from the linear aliphatic synthesis required for the target compound .
Physicochemical Properties
While explicit data for this compound are unavailable, trends can be extrapolated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
